

# Technical Support Center: ADOS-2 Scoring and Interpretation

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## Compound of Interest

Compound Name: ADOS

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common errors encountered during the administration, scoring, and interpretation of the Autism Diagnostic Observation Schedule, Second Edition (**ADOS-2**).

## Troubleshooting Guides

This section provides detailed guidance on specific challenges that researchers, scientists, and drug development professionals may face when using the **ADOS-2**.

Question: How can I reliably differentiate between social anxiety and autism spectrum disorder (ASD) during an **ADOS-2** assessment?

Answer: Distinguishing between social anxiety and ASD is a common diagnostic challenge due to overlapping behaviors such as avoidance of eye contact and difficulties in social situations.

[1] However, the underlying motivations for these behaviors often differ.

- **Social Motivation:** Individuals with social anxiety typically desire social interaction but avoid it due to a fear of negative judgment or rejection.[1][2] In contrast, some autistic individuals may have a reduced intrinsic motivation for social engagement or may struggle to interpret social cues, leading to avoidance.[1][2]
- **Social Communication:** A person with social anxiety may avoid social interactions out of fear of embarrassment, while an autistic individual's challenges are more likely to stem from developmental differences in communication skills.[1] Autistic individuals may also have

difficulties with nonverbal communication, such as interpreting or using gestures and facial expressions.[1][3]

- Repetitive Behaviors and Sensory Sensitivities: Repetitive behaviors like hand-flapping or rocking are core features of autism and often serve a self-regulatory function.[1][3] While anxious individuals may fidget, these behaviors are typically linked to stress rather than being a primary method of self-soothing.[1] Sensory sensitivities are also more pronounced and specific in autism.[1][4]

Experimental Protocol for Differentiation: To enhance diagnostic accuracy, a multi-faceted approach is recommended:

- Comprehensive Developmental History: Gather detailed information about early childhood social communication milestones and the emergence of any repetitive behaviors. The **ADOS-2** is a measure of current behavior and should be contextualized with a thorough developmental history.
- Behavioral Observation: During the **ADOS-2**, carefully observe the quality of social overtures. Does the individual show a desire for connection but seem inhibited by anxiety, or is there a more fundamental difficulty in understanding and responding to social cues?
- Use of Multiple Measures: The **ADOS-2** should not be used in isolation.[5][6] Combining it with a structured parent/caregiver interview, such as the Autism Diagnostic Interview-Revised (ADI-R), can provide crucial historical context.[3]
- Consideration of Comorbidity: Be aware that social anxiety and autism can co-occur. In such cases, it is important to identify the primary drivers of social difficulties.

Question: What are the best practices for accurately coding "Restricted and Repetitive Behaviors" (RRBs)?

Answer: Coding RRBs requires careful observation and adherence to the **ADOS-2** manual's specific criteria. Common errors include misinterpreting developmentally appropriate behaviors or over-coding mannerisms that are not characteristic of ASD.

- Stereotyped or Idiosyncratic Language: This should be coded based on its quality and frequency. It is crucial to consider the individual's developmental level and cultural

background. Guidance documents can provide examples of what constitutes stereotyped and idiosyncratic language.[7]

- Unusual Sensory Interests: Look for persistent and unusual exploration of the sensory aspects of objects (e.g., sniffing, licking, repeatedly feeling textures) that is not part of the object's intended function.
- Repetitive Motor Mannerisms: These should be clearly repetitive and not better explained by nervousness or excitement. Examples include hand-flapping, finger-flicking, and complex whole-body movements.

#### Methodology for Reliable RRB Coding:

- Thorough Training: Ensure you have completed **ADOS-2** research reliability training, which provides in-depth instruction on coding these nuanced behaviors.[8][9]
- Note-Taking: Develop a systematic approach to note-taking during the administration to capture detailed descriptions of potential RRBs.[10]
- Consensus Coding: Whenever possible, engage in consensus coding with another reliable examiner, especially for ambiguous behaviors.[11] This involves independently scoring a session and then discussing any discrepancies to reach a consensus.
- Regular Calibration: Attend reliability workshops to prevent "scorer drift" and ensure your coding remains consistent with standardized practices.[12]

## Frequently Asked Questions (FAQs)

Q1: What is "scorer drift" and how can it be prevented?

A1: "Scorer drift" refers to the tendency of even experienced examiners to gradually deviate from the standardized **ADOS-2** scoring criteria over time.[8][9] This can threaten the reliability and validity of the assessment. To prevent scorer drift, it is recommended to:

- Regularly double-score administrations with another reliable examiner (e.g., 1 in every 5-10 administrations).[8]
- Attend "refresher" or "booster" training sessions.[9]

- Participate in reliability workshops to recalibrate your coding with consensus standards.[12]

Q2: How should I interpret an **ADOS-2** score that is near the cutoff?

A2: An **ADOS-2** score near the cutoff should be interpreted with caution and in the context of a comprehensive diagnostic evaluation. The **ADOS-2** is not a stand-alone diagnostic tool.[5]

Factors to consider include:

- Developmental Level and Age: School-aged children, for example, may have developed compensatory strategies that can affect their presentation on the **ADOS-2**. [13]
- Comorbid Conditions: Other conditions, such as ADHD or anxiety, can influence an individual's behavior during the assessment and may inflate scores. [13][14]
- Qualitative Observations: Your clinical judgment and qualitative observations of the individual's social communication style are crucial. The numerical score should not override this.

Q3: Can the **ADOS-2** be used to diagnose autism in individuals with complex psychiatric conditions?

A3: While the **ADOS-2** is a valuable tool, its specificity may be lower in populations with complex psychiatric conditions, such as psychosis. [15][16] Negative symptoms of psychosis (e.g., flat affect, limited conversation) can overlap with some of the social communication deficits seen in ASD, potentially leading to false positives. [15] Therefore, in these cases, it is especially important to:

- Obtain a thorough developmental and psychiatric history.
- Use a multidisciplinary team approach to diagnosis.
- Consider all available information, rather than relying solely on the **ADOS-2** score. [17]

Q4: What level of inter-rater reliability is required for research purposes?

A4: For research purposes, a high level of inter-rater reliability is essential to ensure consistency across different sites and studies. [9] The general standard is to achieve at least

80% agreement in coding with a research-reliable examiner across multiple administrations of the different **ADOS-2** modules.[\[8\]](#)[\[18\]](#)

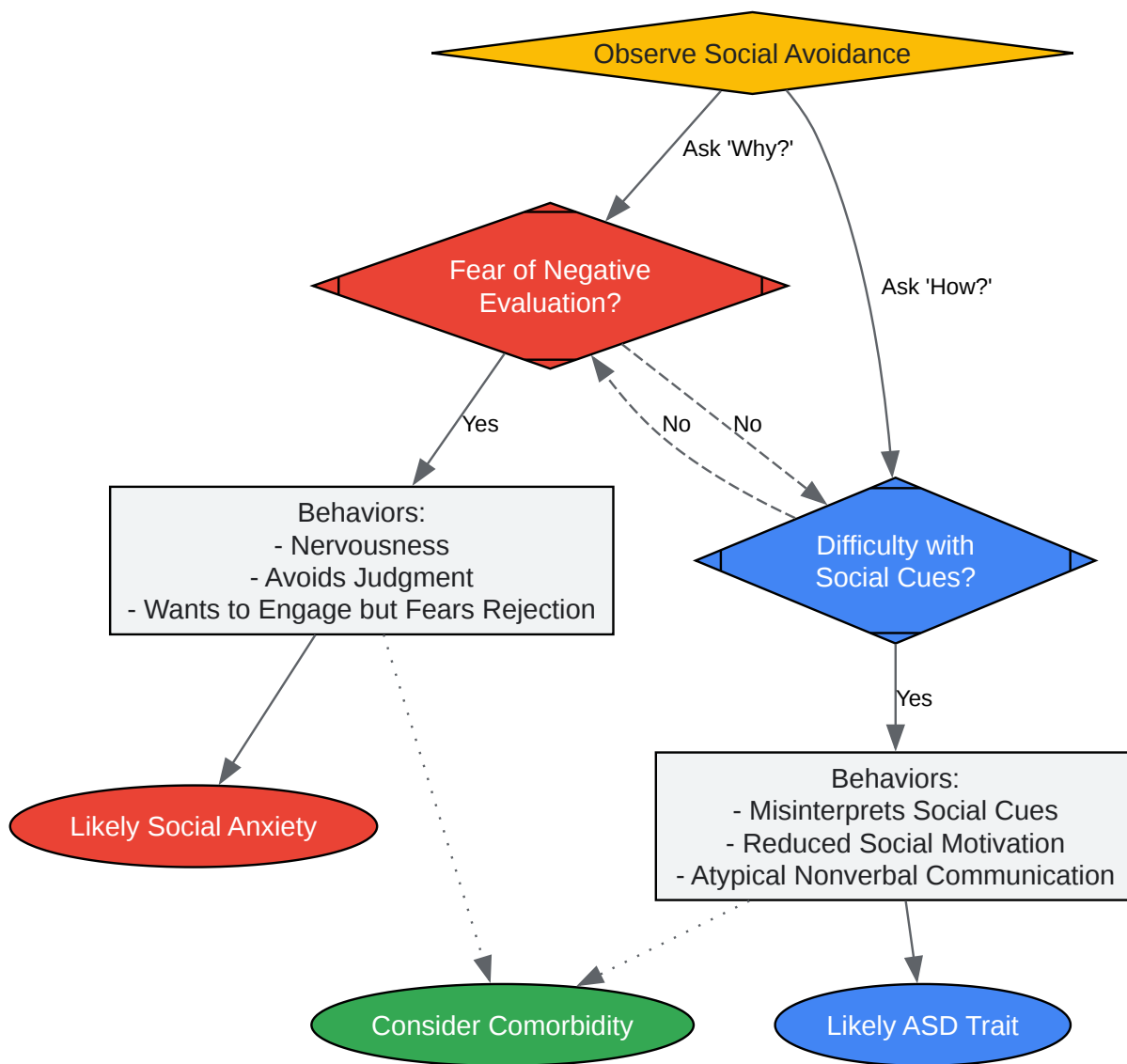
## Data Presentation

Table 1: **ADOS-2** Inter-Rater Reliability and Diagnostic Accuracy

Metric	Typical Range	Notes
Inter-Rater Reliability (Agreement)	92% - 98%	Varies depending on the specific ADOS-2 module. <a href="#">[17]</a>
Sensitivity	90% - 93%	Refers to the ability of the ADOS-2 to correctly identify individuals with ASD. <a href="#">[17]</a>
Specificity	70% - 93%	Refers to the ability of the ADOS-2 to correctly identify individuals who do not have ASD. Specificity may be lower in populations with complex co-occurring conditions. <a href="#">[15]</a> <a href="#">[17]</a>
False Positive Rate	5% - 34%	The rate of incorrectly identifying an individual as having ASD. This can be higher in certain clinical populations.

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